1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
The molecular formula of the compound is C28H24N6O4S. It has a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring .Chemical Reactions Analysis
The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis
The compound has a molecular weight of 540.6. More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
- Field : Medicinal Chemistry
- Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their antitumor activity . In one study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .
- Methods : The antitumor activity of these compounds was evaluated in vitro. The compounds were tested against MGC-803 cells .
- Results : Among the tested compounds, compound 19n exhibited the best anti-proliferative activity against MGC-803 cells with an IC50 of 4.61 μM . It was found to inhibit the cloning formation of MGC-803 cells, induce apoptosis in a concentration-dependent manner, and arrest the MGC-803 cell cycle in the G0/G1 phase .
- Field : Medicinal Chemistry
- Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It is an important synthon in the development of new drugs .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Therapeutic Potential
- Field : Biochemistry
- Application Summary : Compounds similar to the one you mentioned have been studied for their ability to bind to proteins . This is important in drug discovery, as the ability of a compound to bind to a target protein can influence its therapeutic potential .
- Methods : The methods used to study protein-ligand binding often involve computational modeling and experimental techniques such as X-ray crystallography .
- Results : The results of these studies can provide valuable information about the binding affinity of the compound, which can be used to predict its potential therapeutic effects .
- Field : Pharmacology
- Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their chemotherapeutic value . These compounds have been used in the treatment of various types of cancer .
- Methods : The chemotherapeutic value of these compounds is often evaluated using in vitro and in vivo models of cancer .
- Results : The results of these studies can provide valuable information about the therapeutic potential of the compound .
Protein-Ligand Binding
Chemotherapeutic Value
- Field : Medicinal Chemistry
- Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antiviral .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as enviroxime (antiviral) .
- Field : Medicinal Chemistry
- Application Summary : Imidazole derivatives show different biological activities such as antibacterial .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal) .
Antiviral Activity
Antibacterial Activity
Safety And Hazards
The compound is not intended for human or veterinary use. It is for research use only.
Future Directions
properties
IUPAC Name |
1-[6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O4S/c29-25(35)18-10-12-32(13-11-18)27(36)19-8-9-21-23(15-19)31-28(33-24-7-2-1-6-22(24)30-26(21)33)39-16-17-4-3-5-20(14-17)34(37)38/h1-9,14-15,18H,10-13,16H2,(H2,29,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYDCVFCBFUIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
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